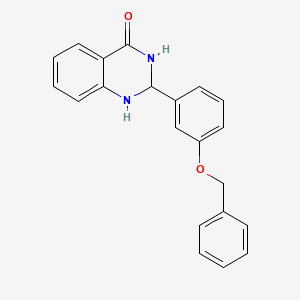

2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

Molecular Formula |

C21H18N2O2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H18N2O2/c24-21-18-11-4-5-12-19(18)22-20(23-21)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13,20,22H,14H2,(H,23,24) |

InChI Key |

UFQXXOKTNXKMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-(benzyloxy)aniline with isatoic anhydride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes oxidation to form ketones or carboxylic acids depending on the oxidizing agent. For example:

-

Reagents : KMnO₄, CrO₃, or other strong oxidants.

-

Mechanism : The ether oxygen is oxidized, leading to cleavage of the C-O bond.

-

Products : Oxidation converts the benzyloxy group to a carbonyl group (ketone) or further to a carboxylic acid under harsher conditions.

Reduction Reactions

The quinazolinone core and benzyloxy group exhibit reactivity toward reducing agents:

-

Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation.

-

Mechanism : Reduction of the carbonyl group in the quinazolinone ring opens the heterocycle, forming an amine intermediate. The benzyloxy group may also reduce to a benzyl alcohol.

-

Application : Reduction can modulate the compound’s biological activity by altering its ring structure.

Nucleophilic Substitution

The aromatic rings and ether oxygen are susceptible to nucleophilic attack:

-

Reagents : Alkyl halides, amines, or thiols.

-

Mechanism : Substitution occurs at the benzyloxy oxygen or activated positions on the aromatic rings.

-

Products : Replacement of the benzyloxy group with nucleophiles (e.g., amines) or modification of phenyl substituents.

Hydrolysis

Hydrolytic cleavage of functional groups under acidic or basic conditions:

-

Reagents : HCl, H₂SO₄, or NaOH.

-

Mechanism : Acidic hydrolysis may cleave the ether bond, forming a phenol and benzyl alcohol. Basic conditions could induce ring-opening of the quinazolinone.

Reaction Comparison Table

| Reaction Type | Reagents | Key Products | Mechanistic Insight |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones/Carboxylic acids | Cleavage of benzyloxy group at ether oxygen |

| Reduction | LiAlH₄, NaBH₄ | Amines, benzyl alcohols | Reduction of carbonyl in quinazolinone core |

| Substitution | Alkyl halides, amines | Alkylated/nucleophilic derivatives | Nucleophilic displacement at benzyloxy oxygen |

| Hydrolysis | HCl, NaOH | Phenols, ring-opened intermediates | Acidic cleavage of ether; basic ring opening |

Research Findings

-

Synthetic Optimization : The compound’s synthesis often involves condensation of anthranilamide with aldehydes under acidic conditions, with catalysts like ZnO nano micelles enhancing efficiency .

-

Biological Implications : Structural modifications (e.g., oxidation, reduction) correlate with altered pharmacological properties, such as antimicrobial or anticancer activity .

-

Stability : The quinazolinone core and benzyloxy group confer stability under standard conditions but enable reactivity under specific catalytic or harsh conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one as an antimicrobial agent. Quinazolinones are recognized for their broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, derivatives of dihydroquinazolinones have shown promising results in inhibiting the growth of resistant bacterial strains and fungi .

Anticancer Properties

The compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. Research has indicated that quinazolinone derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. In vitro studies have demonstrated that these compounds can effectively reduce tumor cell viability .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions such as arthritis and other inflammatory disorders .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in green chemistry have introduced more sustainable methods for synthesizing quinazolinone derivatives, which could enhance their applicability in pharmaceutical development .

Material Science Applications

Beyond biological applications, this compound has been explored for its potential use in material science. Its unique chemical structure allows it to be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to novel materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal evaluated various quinazolinone derivatives, including those similar to this compound, for their antimicrobial properties. The results indicated that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. The research highlighted its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The quinazolinone core is known to inhibit certain enzymes, which could be a potential pathway for its activity.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Para-Substituted Phenyl Groups: Electron-withdrawing groups (e.g., -F, -Br, -OCF₃) enhance larvicidal and enzyme inhibitory activities. For example, 3d (4-OCF₃) showed toxicity comparable to Temephos against Anopheles arabiensis , while 3j (4-F) inhibited cathepsin B . In antimalarial compounds, para-bromo substitution combined with a 3-dialkylaminoethyl group yielded dual-stage (liver and blood) activity .

Heterocyclic Modifications :

- Pyrazole (H1) and furan (Compound 3) substituents introduced TRPM2 inhibition and TSH receptor agonism, respectively .

Ortho/Meta Substitution :

- Substitution at the ortho position (e.g., 2-chlorophenyl in ) reduced antimalarial activity, emphasizing the importance of para positioning .

Key Research Findings and Contradictions

Activity-Specific Substituent Preferences: Cathepsin B inhibition favored 4-fluoro and 4-chloro substituents, while cathepsin H was better inhibited by 4-methyl and 4-fluoro groups . Larvicidal activity peaked with 4-trifluoromethoxy, whereas antimalarial activity required para-bromo and aminoethyl groups .

Toxicity and Selectivity: Antimalarial dihydroquinazolinones exhibited minimal mammalian cytotoxicity, making them promising leads . TRPM2 inhibitors like H1 and D9 showed moderate potency (IC₅₀ 3.7–5.1 µM) but require optimization for metabolic stability .

Biological Activity

2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H18N2O2, with a molecular weight of 330.38 g/mol. Its predicted boiling point is approximately 610.6 °C, and it exhibits a density of around 1.0 g/cm³ . The compound features a quinazolinone core known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O2 |

| Molecular Weight | 330.38 g/mol |

| Boiling Point | 610.6 °C (predicted) |

| Density | 1.0 g/cm³ (predicted) |

| pKa | 12.38 (predicted) |

Synthesis

The synthesis typically involves the reaction of 3-(benzyloxy)aniline with isatoic anhydride under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide. This method allows for the formation of the quinazolinone core through cyclization.

Antimicrobial and Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines and possess antibacterial properties .

Case Studies:

- Anticancer Activity: A derivative of this compound was evaluated against human colon cancer cells (HCT-116). The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

- Antimicrobial Effects: In vitro studies revealed that related quinazolinones exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that derivatives may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Research Findings

Recent studies have highlighted the potential of quinazolinone derivatives in drug development:

- Analgesic and Anti-inflammatory Activities: A study evaluated several derivatives for their analgesic and anti-inflammatory properties. Some showed promising results comparable to established analgesics .

- Enzyme Inhibition: Compounds were tested for their ability to inhibit key enzymes related to metabolic disorders, such as α-glucosidase and α-amylase, indicating potential applications in diabetes management .

Q & A

Basic: What are the established synthetic routes for 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via a cyclocondensation reaction between 2-aminobenzamide and 3-(benzyloxy)benzaldehyde. Key steps include:

- Catalyst optimization : Use p-toluenesulfonic acid (p-TsOH) in ethanol/water (3:1) under reflux (80°C, 8–12 hours) to achieve yields >90% .

- Purification : Column chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) resolves diastereomers.

- Yield improvement : Pre-activation of the aldehyde by grinding with silica gel (10% w/w) increases reaction efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this quinazolinone derivative?

Answer:

- ¹H NMR (400 MHz, CDCl₃) : Key signals include:

- ¹³C NMR (100 MHz) : Carbonyl (C=O) at δ ~164 ppm and benzyloxy (OCH₂Ph) carbons at δ ~70 ppm confirm regiochemistry .

- HRMS : Molecular ion [M+H]⁺ at m/z 329.1284 (calculated: 329.1281) validates purity .

Advanced: How should researchers design experiments to resolve discrepancies in reported biological activities of quinazolinone derivatives?

Answer:

- Controlled replication : Repeat assays under standardized conditions (e.g., ATP concentration 1 mM in kinase inhibition studies) .

- Orthogonal assays : Cross-validate cytotoxicity using MTT, resazurin, and clonogenic assays to rule out false positives .

- Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Advanced: What computational strategies are effective for modeling SAR (structure-activity relationships) in quinazolinone derivatives?

Answer:

- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) with 30 aligned analogs to map steric/electrostatic contributions to bioactivity .

- Docking protocols :

- Protein preparation: Optimize GABA-A receptor (PDB: 6HUP) with CHARMM force field.

- Ligand flexibility: Generate 50 conformers via Monte Carlo sampling.

- Validation: Compare binding poses with crystallographic data for diazepam derivatives .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

Answer:

- Degradation kinetics : Perform OECD 301B tests (ready biodegradability) with HPLC-MS monitoring at t = 0, 7, 28 days .

- Bioaccumulation : Measure logP values via shake-flask method (octanol/water) and correlate with BCF (bioconcentration factor) predictions .

- Toxicity profiling : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (OECD 201) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Primary recrystallization : Ethyl acetate/hexane (1:4) yields needle-shaped crystals suitable for X-ray diffraction .

- Alternative systems : Dimethyl sulfoxide (DMSO)/water (1:5) at 4°C recovers high-purity material (>99% by HPLC) .

Advanced: What mechanistic studies can elucidate the compound’s mode of action in kinase inhibition?

Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n) and ΔG for ATP-pocket interactions .

- Phosphoproteomics : Use SILAC labeling in HeLa cells to identify downstream signaling targets .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) with LC-MS monitoring for degradation products .

- Plasma stability : Analyze rat plasma (1 mg/mL compound) over 24 hours; calculate t₁/₂ using first-order kinetics .

Advanced: What strategies mitigate synthetic byproducts during large-scale quinazolinone preparation?

Answer:

- Byproduct identification : Use LC-HRMS to detect dimeric adducts (e.g., m/z 657.2512 [2M+H]⁺) .

- Process optimization :

Advanced: How can contradictions in solubility data across studies be resolved methodologically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.